6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to inhibit raf kinases , and can be developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) . These targets play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
Based on its structural similarity to other thiazole derivatives, it is likely that it interacts with its targets (such as raf kinases, igf-ir, and egfr) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in cell signaling pathways, potentially leading to effects such as reduced cell proliferation.
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not explicitly stated, it can be inferred from its potential targets. Raf kinases, IGF-IR, and EGFR are all key components of cell signaling pathways. Inhibition of these targets can disrupt these pathways, leading to downstream effects such as reduced cell growth and proliferation .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of its targets. By inhibiting Raf kinases, IGF-IR, and EGFR, this compound could potentially reduce cell growth and proliferation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the imidazo[2,1-b][1,3]thiazole core through a cyclization reaction involving a thioamide and an α-haloketone. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
- Benzo[d]imidazo[2,1-b]thiazoles
- N-alkylated 2-aminobenzo[d]oxazoles
Uniqueness
6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of both methoxyphenyl and pyridinylmethyl groups.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-18(19(25)22-11-14-4-3-9-21-10-14)27-20-23-17(12-24(13)20)15-5-7-16(26-2)8-6-15/h3-10,12H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSLYMGGIKLSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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